Vinyl benzoate

Description

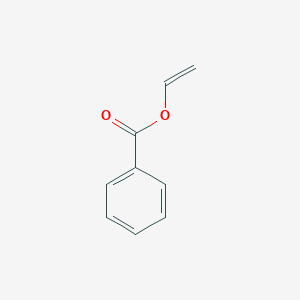

Structure

3D Structure

Propriétés

IUPAC Name |

ethenyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCZZVUFDCZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-32-0 | |

| Record name | Benzoic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50227700 | |

| Record name | Vinyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-78-8 | |

| Record name | Vinyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1E7C1GGKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

vinyl benzoate CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl benzoate, with the IUPAC name ethenyl benzoate and CAS number 769-78-8, is a significant monomer in polymer science and a versatile reagent in organic synthesis.[1][2][3][4] This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via palladium-catalyzed transesterification, and a summary of its primary applications. The information is tailored for professionals in research and development, offering the detailed data necessary for laboratory and industrial applications.

Chemical Identity and Properties

This compound is the ester of benzoic acid and vinyl alcohol. Its chemical structure consists of a benzene ring attached to a carboxyl group, which is in turn esterified with a vinyl group.

Nomenclature and Identifiers

| Identifier | Value |

| CAS Number | 769-78-8[2][3][4] |

| IUPAC Name | ethenyl benzoate[1][4] |

| Synonyms | Benzoic acid, ethenyl ester; Benzoic acid, vinyl ester[1][3] |

| Molecular Formula | C₉H₈O₂[1][2][3] |

| InChI Key | KOZCZZVUFDCZGG-UHFFFAOYSA-N[1] |

| SMILES | C=COC(=O)C1=CC=CC=C1[1] |

Physical and Chemical Properties

A compilation of key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value |

| Molecular Weight | 148.16 g/mol [3][4] |

| Appearance | Colorless liquid |

| Boiling Point | 203 °C (760 mmHg); 95-96 °C (20 mmHg) |

| Melting Point | -39 °C |

| Density | 1.07 g/cm³ at 20 °C |

| Solubility | Insoluble in water; Soluble in most organic solvents |

| Refractive Index (n²⁰/D) | 1.529 |

Synthesis of this compound

The most common and environmentally friendly method for synthesizing this compound is through the transesterification of vinyl acetate with benzoic acid, catalyzed by a palladium on carbon (Pd/C) catalyst. This method avoids the use of more toxic mercury-based catalysts.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Pd/C-catalyzed transesterification.

Detailed Experimental Protocol

This protocol details the synthesis of this compound using a palladium on carbon (Pd/C) catalyst.

Materials:

-

Benzoic acid

-

Vinyl acetate

-

Palladium on carbon (5 wt% Pd)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid, a molar excess of vinyl acetate (e.g., a 1:10 molar ratio of benzoic acid to vinyl acetate), and the Pd/C catalyst (approximately 1-2 mol% relative to benzoic acid).

-

Reaction: The reaction mixture is heated to reflux (approximately 72 °C, the boiling point of vinyl acetate) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 8-12 hours.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid Pd/C catalyst is removed by filtration. The catalyst can be washed with a small amount of fresh vinyl acetate or another suitable solvent to recover any adsorbed product. The recovered catalyst can potentially be reused.

-

Removal of Excess Reactant and Byproduct: The filtrate, containing the product this compound, unreacted vinyl acetate, and the acetic acid byproduct, is transferred to a distillation apparatus. Excess vinyl acetate and the acetic acid are removed by distillation.

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product. The purity of the collected fractions should be assessed by GC or NMR spectroscopy.

-

Drying and Storage: The purified this compound is dried over anhydrous sodium sulfate, filtered, and stored in a cool, dark place, often with a polymerization inhibitor such as hydroquinone or its monomethyl ether (MEHQ).

Applications

This compound is a valuable monomer and chemical intermediate with applications primarily in polymer chemistry.

-

Polymer Synthesis: It can be polymerized to form polythis compound, a polymer with good thermal stability and optical properties. It is also used as a comonomer with other vinyl monomers to modify the properties of the resulting copolymers.

-

Coatings and Adhesives: Polymers and copolymers of this compound are used in the formulation of coatings and adhesives due to their excellent adhesion and film-forming properties.

-

Plasticizers: this compound can be used in some polymer formulations as a reactive plasticizer.

-

Organic Synthesis: The vinyl group in this compound can participate in various organic reactions, making it a useful building block for the synthesis of more complex molecules.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system. Always work in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Solubility of Vinyl Benzoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl benzoate (C₉H₈O₂), the ester of benzoic acid and vinyl alcohol, is a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available solubility information for this compound and outlines a comprehensive experimental protocol for the quantitative determination of its solubility in common organic solvents.

Data Presentation: Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility | Source |

| Alcohols | Methanol | Soluble | [1][2][3][4][5][6][7][8] |

| Ethanol | Soluble | [9] | |

| Ethers | Diethyl Ether | Soluble | [9] |

| Water | Water | Limited solubility | [9] |

Note: The lack of quantitative data highlights a significant knowledge gap. For applications requiring precise concentration control, experimental determination of solubility is strongly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.

1. Materials and Equipment

-

This compound (analytical grade, purity ≥99%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the shaker bath.

-

Sample Preparation: Add an excess amount of this compound to a series of vials or flasks. An excess is ensured when undissolved solid remains visible after the equilibration period.

-

Equilibration: Add a known volume of the temperature-equilibrated solvent to each vial containing the this compound. Securely cap the vials.

-

Shaking: Place the vials in the constant temperature shaker bath and agitate for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).

-

Phase Separation: After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle. For finer suspensions, centrifugation at a moderate speed (e.g., 5000 rpm for 10 minutes) is recommended to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.

3. Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used for detailed hazard information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

- 1. This compound CAS#: 769-78-8 [m.chemicalbook.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. 769-78-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 769-78-8 [chemicalbook.com]

- 7. This compound (stabilized with MEHQ) | CAS 769-78-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound | 769-78-8 | TCI AMERICA [tcichemicals.com]

- 9. CAS 769-78-8: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Health and Safety Guidelines for Handling Vinyl Benzoate

This guide provides comprehensive health and safety information for the handling of vinyl benzoate, tailored for researchers, scientists, and professionals in drug development. It outlines the substance's properties, hazards, and the necessary precautions for safe handling, storage, and emergency response.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sweet, aromatic odor.[1] It is primarily used as a monomer in the production of various polymers and copolymers for applications in adhesives, paints, and coatings.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [1][3] |

| Molecular Weight | 148.16 g/mol | [3] |

| CAS Number | 769-78-8 | [3] |

| EC Number | 212-214-3 | [3] |

| Density | 1.07 g/mL at 25 °C | [4] |

| Boiling Point | 95-96 °C at 20 mmHg | [4] |

| Melting Point | -32 °C | |

| Flash Point | 82 °C (179.6 °F) - closed cup | [5] |

| Vapor Pressure | 0.4 mmHg at 25 °C | |

| Refractive Index | n20/D 1.529 | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and combustibility.[3][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Sources:[3][6][7][8][9][10][11]

Hazard Symbols:

-

Exclamation Mark (GHS07)

-

Environment (GHS09)

Toxicology and Health Effects

The primary health risks associated with this compound exposure are irritation to the skin, eyes, and respiratory system.[7][10]

Table 3: Toxicological Data for this compound

| Test | Species | Route | Value | Source |

| LD50 (Acute Oral Toxicity) | Rat | Oral | 3250 mg/kg | [7] |

Symptoms of Overexposure:

-

Inhalation: May cause respiratory irritation.[3][6][7][10] Symptoms can include coughing and shortness of breath.

-

Skin Contact: Causes skin irritation.[3][6][7][9] Prolonged contact may lead to drying, itching, and dermatitis.[12] An allergic skin reaction is also possible.[8][11]

-

Ingestion: May cause gastrointestinal irritation.

-

Systemic Effects: Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5]

Information on mutagenic, reproductive, or developmental effects is not currently available.[5]

Experimental Protocols

Acute Oral Toxicity (OECD Test Guideline 423) This protocol provides a method for determining the acute oral toxicity of a substance. A single dose of the substance is administered to a group of rodents. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 value is then calculated, which is the statistically estimated dose that would be lethal to 50% of the tested population.

Skin Irritation/Corrosion (OECD Test Guideline 404) This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation/Corrosion (OECD Test Guideline 405) This test evaluates the potential of a substance to cause serious eye damage. The substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7][8][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][7][9]

-

Use non-sparking tools and take precautionary measures against static discharge.[8][13]

Storage:

-

Store away from incompatible materials such as oxidizing agents.[5][7]

-

Recommended storage temperature is 2-8°C.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear impervious gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[5][7][12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[7][9]

First Aid Measures

In case of exposure, seek immediate medical attention and provide the following first aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5][7][13]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7][9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][7][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][8]

Accidental Release and Firefighting Measures

Accidental Release:

-

Evacuate personnel from the area.

-

Contain the spill using an inert absorbent material (e.g., sand, diatomite).[5][7]

-

Collect the absorbed material into a suitable, closed container for disposal.[5]

Firefighting:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, foam, or water spray.[5][7][9][13]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[13]

-

Specific Hazards: The material is combustible and containers may explode when heated.[5] Hazardous combustion products include carbon monoxide and carbon dioxide.[5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Diagrams

Caption: Workflow for handling a chemical spill of this compound.

References

- 1. CAS 769-78-8: this compound | CymitQuimica [cymitquimica.com]

- 2. canyoncomponents.com [canyoncomponents.com]

- 3. This compound | C9H8O2 | CID 13037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 769-78-8 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Buy this compound | 769-78-8 [smolecule.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 769-78-8 Name: this compound [xixisys.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. thomassci.com [thomassci.com]

- 11. echemi.com [echemi.com]

- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 13. fayette.ky.safeschoolssds.com [fayette.ky.safeschoolssds.com]

A Technical Guide to the Spectral Analysis of Vinyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for vinyl benzoate, a key monomer in polymer synthesis and a valuable building block in organic chemistry. The following sections detail the Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral properties of this compound, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data Summary

The spectral data for this compound is summarized in the tables below, providing a quick reference for characteristic peaks and chemical shifts.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3093 | Medium | =C-H stretch (vinyl) |

| 3065 | Medium | =C-H stretch (aromatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1647 | Medium | C=C stretch (vinyl) |

| 1602, 1585, 1453 | Medium to Weak | C=C stretch (aromatic ring) |

| 1270, 1115 | Strong | C-O stretch (ester) |

| 960, 880 | Strong | =C-H bend (vinyl out-of-plane) |

| 710 | Strong | C-H bend (aromatic out-of-plane) |

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.15 | dd | 8.0, 1.5 | 2H | H-2, H-6 (ortho) |

| 7.63 | tt | 7.5, 1.5 | 1H | H-4 (para) |

| 7.48 | t | 8.0 | 2H | H-3, H-5 (meta) |

| 7.30 | dd | 13.9, 6.2 | 1H | H-α (-O-CH=) |

| 4.93 | dd | 13.9, 1.0 | 1H | H-β (trans, =CH₂) |

| 4.63 | dd | 6.2, 1.0 | 1H | H-β' (cis, =CH₂) |

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 164.8 | C=O (ester) |

| 141.5 | -O-C H= |

| 133.5 | C-4 (para) |

| 130.0 | C-2, C-6 (ortho) |

| 129.5 | C-1 (ipso) |

| 128.5 | C-3, C-5 (meta) |

| 98.0 | =CH₂ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology: A small amount of liquid this compound is placed between two potassium bromide (KBr) salt plates to form a thin film. Alternatively, a solution of this compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a single KBr plate, allowing the solvent to evaporate. The KBr plate is then placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean KBr plate is recorded first, followed by the sample spectrum. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹). The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain the proton and carbon-13 nuclear magnetic resonance spectra of this compound to elucidate its detailed molecular structure.

Methodology: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is then placed in the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which requires a larger number of scans due to the low natural abundance of the ¹³C isotope. The data is then processed using Fourier transformation to obtain the final spectrum.[1]

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as follows:

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to Commercial-Grade Vinyl Benzoate Monomer: Sources, Purity, and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity standards, and key synthesis and purification methodologies for vinyl benzoate monomer. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and handling this critical reagent for various applications, including polymer synthesis and as a reactive diluent.

Commercial Sources and Purity

This compound is commercially available from a range of chemical suppliers, with purity levels typically varying from 95% to over 99%. The monomer is often supplied with stabilizers to prevent polymerization during storage and transport. Common stabilizers include hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ). The selection of a suitable grade of this compound depends on the specific requirements of the intended application, with higher purity grades being essential for sensitive polymerization reactions and pharmaceutical applications.

A summary of representative commercial sources and their typical purity specifications is provided in the table below. It is important to note that specifications can vary by batch and supplier, and it is always recommended to consult the supplier's certificate of analysis for precise data.

| Supplier | Reported Purity | Analysis Method | Stabilizer(s) |

| Sigma-Aldrich | ≥99% | Not Specified | ≤20 ppm Hydroquinone and/or ≤50 ppm MEHQ |

| Thermo Scientific Chemicals | 95% | ≥94.0% (GC) | Not Specified |

| Alfa Chemistry | 95% (also ≥99%) | Not Specified | 20 ppm HQ |

| Santa Cruz Biotechnology | ≥95% | Not Specified | Not Specified |

| Tokyo Chemical Industry (TCI) | >99.0% | GC | MEHQ |

| Parchem | 99+% | Not Specified | Stabilized with MEHQ |

| Handan Huajun Chemicals | 99.00% | Not Specified | Not Specified |

Synthesis and Purification of this compound

The industrial and laboratory-scale synthesis of this compound is primarily achieved through two main routes: the transesterification of vinyl acetate with benzoic acid and the reaction of acetylene with benzoic acid. The transesterification method is often favored due to its milder reaction conditions and avoidance of handling gaseous acetylene.

Synthesis via Transesterification with a Palladium-on-Carbon Catalyst

A common and environmentally conscious method for synthesizing this compound involves the transesterification of vinyl acetate with benzoic acid using a heterogeneous palladium-on-carbon (Pd/C) catalyst. This method has been shown to produce this compound with high yield and purity.[1]

Experimental Protocol:

-

Catalyst Preparation: A 5 wt% Pd/C catalyst is prepared by impregnating activated carbon with a solution of a palladium precursor (e.g., H₂PdCl₄), followed by reduction.

-

Reaction Setup: A reaction vessel is charged with benzoic acid, an excess of vinyl acetate (a molar ratio of approximately 1:11 of benzoic acid to vinyl acetate is optimal), and the Pd/C catalyst (typically around 4.0 wt% of the total reactants).[1]

-

Reaction Conditions: The reaction mixture is heated to approximately 80°C with continuous stirring for about 10 hours.[1]

-

Work-up and Purification:

-

Upon completion, the Pd/C catalyst is removed by filtration. The catalyst can often be recycled for several reaction cycles.[1]

-

Water is added to the filtrate to separate the organic and aqueous phases. The upper organic layer contains the this compound product and unreacted vinyl acetate.

-

The this compound is then isolated from the organic layer by distillation.[1] This process can yield this compound with a purity of 98.3%.[1]

-

Purification Techniques

The final purity of this compound is critical for its application. The primary methods for purifying the monomer are distillation under reduced pressure and column chromatography.

1. Distillation under Reduced Pressure:

Distillation is an effective method for separating this compound from lower-boiling impurities like residual vinyl acetate and acetic acid, as well as higher-boiling byproducts.

Experimental Protocol:

-

Apparatus: A standard distillation apparatus equipped with a vacuum pump, a manometer, and a fractionating column is used.

-

Procedure: The crude this compound is placed in the distillation flask. The pressure is reduced, and the flask is heated. Fractions are collected at specified temperature and pressure ranges. This compound has a boiling point of 73-74°C at 8 mmHg.

-

Purity Assessment: The purity of the collected fractions is typically assessed by gas chromatography (GC).

2. Column Chromatography:

For laboratory-scale purification to achieve very high purity, column chromatography is a valuable technique.

Experimental Protocol:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 5:1 ratio), is typically employed.[2]

-

Procedure: The crude this compound is loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected.

-

Monitoring: The separation can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: The solvent is removed from the purified fractions under reduced pressure to yield the pure this compound.

Process Flow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

References

An In-depth Technical Guide to the Transesterification Synthesis of Vinyl Benzoate from Vinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vinyl benzoate via transesterification of vinyl acetate. The document details the underlying chemical principles, various catalytic systems, optimized experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound is a valuable monomer in the production of various polymers and copolymers with applications in coatings, adhesives, and biomaterials.[1] The transesterification of vinyl acetate with benzoic acid represents a common and efficient method for its synthesis.[2][3] This process, also referred to as vinyl interchange, involves the transfer of the vinyl group from vinyl acetate to benzoic acid, yielding this compound and acetic acid as a byproduct.[3] Historically, this reaction was often catalyzed by toxic mercury salts, but significant advancements have led to the development of more environmentally benign and efficient catalytic systems.[1][4]

Reaction Mechanism and Signaling Pathway

The transesterification reaction is a reversible process.[1] To drive the equilibrium towards the formation of this compound, an excess of vinyl acetate is typically used.[1] The general reaction is as follows:

Benzoic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid

The selection of the catalyst is crucial for the reaction's efficiency and selectivity. Palladium-based catalysts, for instance, are widely employed and the mechanism is thought to involve intermediates containing palladium bonded to the vinyl group.[5]

Caption: Generalized reaction mechanism for the transesterification of vinyl acetate with benzoic acid.

Catalytic Systems

A variety of catalysts have been explored for this transesterification, each with its own advantages and disadvantages.

-

Palladium-Based Catalysts: Palladium on carbon (Pd/C) has emerged as a highly effective and reusable catalyst, offering an environmentally friendlier alternative to mercury salts.[1][2] Palladium acetate complexes with bidentate ligands are also utilized, particularly in continuous processes.[4]

-

Ruthenium-Based Catalysts: Ruthenium complexes have been shown to be effective for transvinylation reactions, though some processes may require a carbon monoxide atmosphere.[4][6]

-

Enzyme Catalysis: Lipases, such as Candida antarctica Lipase B (CALB), offer a green chemistry approach, operating under mild conditions with high selectivity.[7][8]

-

Mercury-Based Catalysts: Historically, mercuric salts of strong acids were used, but their high toxicity has led to a decline in their use.[1][4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Synthesis of this compound using Palladium on Carbon (Pd/C)

This protocol is based on the work demonstrating an eco-friendly synthesis approach.[1]

Materials:

-

Benzoic Acid

-

Vinyl Acetate

-

5 wt% Palladium on Carbon (Pd/C) catalyst

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Gas chromatograph (GC)

-

FT-IR spectrometer

Procedure:

-

In a round-bottom flask, combine benzoic acid and an excess of vinyl acetate. The molar ratio of benzoic acid to vinyl acetate can be optimized, with ratios around 1:11 being effective.[1][2]

-

Add the Pd/C catalyst. The catalyst dosage is typically a percentage of the total reactant weight, for example, 4.0 wt%.[1][2]

-

Attach a reflux condenser and heat the mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring.[1][2]

-

Maintain the reaction for a specified time, which can range from 4 to 12 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.[1]

-

The liquid product mixture is then purified. The upper layer containing the product can be separated and purified by distillation.[1]

-

Characterize the final product using FT-IR and determine the purity and yield using Gas Chromatography.[1]

Caption: Experimental workflow for the synthesis of this compound using a Pd/C catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Pd/C Catalyzed Synthesis[1][2]

| Parameter | Optimized Value |

| Reaction Temperature | 80°C |

| Reaction Time | 10 hours |

| Catalyst Dosage | 4.0 wt% of reactants |

| Benzoic Acid:Vinyl Acetate Molar Ratio | 1:11 |

| Resulting Yield | 85.7% |

| Product Purity | 98.3% |

Table 2: Effect of Reaction Temperature on Yield[1]

Conditions: Reaction time 10h, Catalyst/reactants weight ratio 3.0%, Benzoic acid/vinyl acetate molar ratio 1:9.

| Temperature (°C) | This compound Yield (%) |

| 50 | 61.2 |

| 60 | - |

| 70 | - |

| 80 | 82.4 |

| 90 | (Decreased) |

Table 3: Effect of Reaction Time on Yield[1]

Conditions: Reaction temperature 80°C, Catalyst/reactants weight ratio 3.0%, Benzoic acid/vinyl acetate molar ratio 1:9.

| Reaction Time (hours) | This compound Yield (%) |

| 4 | 65 |

| 10 | 82 |

Table 4: Catalyst Reusability (Pd/C)[1][2]

| Recycle Run | This compound Yield (%) |

| 1 | 85.7 |

| 2 | >81 |

| 3 | >81 |

| 4 | >81 |

| 5 | >81 |

Purification and Characterization

Purification: The primary method for purifying this compound from the reaction mixture is distillation.[1] After removing the catalyst, the excess vinyl acetate and the acetic acid byproduct can be removed under reduced pressure.

Characterization:

-

Gas Chromatography (GC): Used to determine the purity of the final product and to calculate the reaction yield.[1]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to confirm the structure of the synthesized this compound by identifying characteristic functional group absorptions.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural elucidation of the product.

Conclusion

The transesterification of vinyl acetate with benzoic acid is a versatile and efficient method for the synthesis of this compound. The use of heterogeneous catalysts like palladium on carbon offers a sustainable and reusable option with high yields and product purity. The optimized reaction conditions and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the consistent and effective production of this important monomer. Further research into novel catalytic systems and process optimization continues to be an active area of investigation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. "Investigation of the Synthesis and Polymerization Behavior of Vinyl Be" by Selim Mehmet Erhan [scholarworks.wmich.edu]

- 4. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 5. Vinyl acetate - Wikipedia [en.wikipedia.org]

- 6. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Historical Development and Discovery of Vinyl Benzoate: A Technical Guide

Abstract

Vinyl benzoate, the ester of benzoic acid and vinyl alcohol, holds a significant position in polymer chemistry and material science. Its unique structure, combining an aromatic ring with a reactive vinyl group, has made it a valuable monomer for the synthesis of various polymers with tailored properties. This technical guide provides an in-depth exploration of the historical development and discovery of this compound, detailing its synthesis, chemical properties, and the evolution of its production methods. The content is intended for researchers, scientists, and professionals in drug development and material science, offering a comprehensive overview of this important chemical compound.

Introduction

This compound (ethenyl benzoate) is an organic compound with the chemical formula C₉H₈O₂. It is a colorless liquid that is soluble in many organic solvents. The presence of both a vinyl group and a benzoate group allows it to participate in a variety of chemical reactions, most notably polymerization, making it a versatile building block in the synthesis of polymers and copolymers. These polymers find applications in coatings, adhesives, and as modifiers for other resins. This guide traces the journey of this compound from its early synthesis to modern production techniques, providing detailed experimental protocols and key quantitative data.

Historical Development

The discovery and development of this compound are intrinsically linked to the broader history of vinyl polymer chemistry. While a singular "discovery" of the this compound monomer is not attributed to a specific individual, its synthesis and study emerged from the foundational work on vinyl esters in the early 20th century.

The groundwork for vinyl chemistry was laid in the 19th century with the synthesis of vinyl chloride and the observation of its polymerization.[1][2][3] However, it was the pioneering work of chemists like Dr. Willy O. Herrmann and Dr. Wolfram Haehnel in the 1920s and 1930s that significantly advanced the field of vinyl esters, particularly vinyl acetate.[4] Their research into the synthesis and polymerization of these monomers paved the way for the exploration of other vinyl esters, including this compound.

Early synthesis of vinyl esters often involved the reaction of acetylene with carboxylic acids.[5] This method, while effective, presented challenges due to the hazardous nature of acetylene. A significant breakthrough came with the development of the vinyl interchange or transesterification reaction, which offered a safer and more controlled route to a variety of vinyl esters. A key patent in this area was granted to Walter J. Toussaint and Louis G. MacDowell, Jr. in 1942 for their process of preparing vinyl esters, including this compound, by reacting vinyl acetate with a carboxylic acid in the presence of a mercury catalyst.[6] This method became a cornerstone for the laboratory and industrial synthesis of many vinyl esters.

The commercialization of vinyl ester resins in the early 1960s marked a significant milestone, driving further research into monomers like this compound to create polymers with specific properties such as improved thermal and chemical resistance.[1]

Physicochemical and Spectral Data

A comprehensive understanding of a chemical compound necessitates a thorough characterization of its physical and spectral properties. The following tables summarize key quantitative data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [7][8] |

| Molecular Weight | 148.16 g/mol | [7][8] |

| Boiling Point | 95-96 °C at 20 mmHg | [7][8][9][10] |

| 73-74 °C at 8 mmHg | [6] | |

| Melting Point | -32 °C | [8][10] |

| Density | 1.07 g/mL at 25 °C | [6][7][8][9][10] |

| Refractive Index (n²⁰/D) | 1.529 | [6][7][8][9][10] |

| Vapor Pressure | 0.4 mmHg at 25 °C | [7][8][9][10] |

| Flash Point | 180 °F (82.2 °C) | [7][8][9][10] |

| Solubility | Soluble in methanol | [7][8][9][10] |

Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals for the vinyl and benzoate protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | dd | 2H | Aromatic (ortho to C=O) |

| ~7.6 | m | 1H | Aromatic (para to C=O) |

| ~7.5 | m | 2H | Aromatic (meta to C=O) |

| ~7.3 | dd | 1H | =CH-O |

| ~4.9 | dd | 1H | =CH₂ (trans) |

| ~4.6 | dd | 1H | =CH₂ (cis) |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~141 | =CH-O |

| ~133 | Aromatic (para) |

| ~130 | Aromatic (ortho) |

| ~129 | Aromatic (ipso) |

| ~128 | Aromatic (meta) |

| ~98 | =CH₂ |

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[11][12][13][14][15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | =C-H stretch (vinyl) |

| ~3030 | Medium | =C-H stretch (aromatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (vinyl) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ester) |

| ~950, ~880 | Strong | =C-H bend (vinyl out-of-plane) |

Synthesis of this compound: Experimental Protocols

Two primary methods have historically been employed for the synthesis of this compound: the reaction of acetylene with benzoic acid and the transesterification of vinyl acetate with benzoic acid. Modern approaches often favor the latter due to safety and efficiency, with variations in catalysts.

Synthesis via Acetylene

This method involves the direct vinylation of benzoic acid using acetylene gas in the presence of a catalyst.[16][17]

Reaction: C₆H₅COOH + C₂H₂ → C₆H₅COOCH=CH₂

Catalyst: Typically, zinc or cadmium salts of carboxylic acids, or Group VIII metal complexes are used.[18] Supported platinum catalysts can also be employed.[17]

Experimental Protocol (General):

-

Catalyst Preparation: If using a supported catalyst, prepare it according to established literature procedures (e.g., impregnation of zinc acetate on activated carbon).

-

Reaction Setup: A high-pressure reactor equipped with a gas inlet, stirrer, and temperature control is charged with benzoic acid and the catalyst. The reactor is then purged with an inert gas.

-

Reaction Execution: Acetylene gas is introduced into the reactor to a specified pressure. The reaction mixture is heated to the desired temperature (typically 100-180 °C) and stirred vigorously.[17]

-

Work-up and Purification: After the reaction is complete (monitored by techniques like GC or TLC), the reactor is cooled, and the excess acetylene is safely vented. The catalyst is removed by filtration. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis via Transesterification (Vinyl Interchange)

This is the more common laboratory and industrial method, involving the reaction of benzoic acid with vinyl acetate.[18]

Reaction: C₆H₅COOH + CH₃COOCH=CH₂ ⇌ C₆H₅COOCH=CH₂ + CH₃COOH

Catalysts: Historically, mercury salts (e.g., mercuric acetate) with a strong acid (e.g., sulfuric acid) were used.[6][19] More recently, due to environmental concerns, palladium-based catalysts have been developed.[18][20]

Experimental Protocol (Mercury Catalyst - based on Toussaint and MacDowell, 1942): [6]

-

Reaction Setup: A reaction flask equipped with a reflux condenser, stirrer, and thermometer is charged with benzoic acid and an excess of vinyl acetate (e.g., a 1:6 molar ratio of benzoic acid to vinyl acetate).

-

Catalyst Addition: A catalytic amount of mercuric acetate (e.g., 1.6% based on the weight of benzoic acid) and a small amount of concentrated sulfuric acid are added to the reaction mixture.

-

Reaction Execution: The mixture is heated to reflux (approximately 78 °C) with continuous stirring for a period of 3 hours.

-

Catalyst Neutralization: After the reaction period, the mixture is cooled, and a neutralizing agent, such as sodium acetate, is added to quench the catalyst.

-

Purification: The reaction mixture is then subjected to fractional distillation. The lower-boiling vinyl acetate and acetic acid are removed first, followed by vacuum distillation of the residue to isolate the pure this compound. A 73% overall yield was reported in the original patent.[6]

Experimental Protocol (Palladium on Carbon Catalyst): [18]

-

Catalyst Preparation: A 5 wt% Pd/C catalyst is prepared using established methods.

-

Reaction Setup: A flask is charged with benzoic acid, vinyl acetate (e.g., a 1:11 molar ratio), and the Pd/C catalyst (e.g., 4.0 wt% of reactants).

-

Reaction Execution: The mixture is heated to 80 °C and stirred for 10 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the catalyst is removed by filtration. The filtrate is then subjected to distillation to separate the product from unreacted starting materials and byproducts. This method has reported yields up to 85.7%.[18][20]

Diagrams and Workflows

Evolution of this compound Synthesis

Caption: Evolution of this compound Synthesis Methods.

General Workflow for Transesterification Synthesis

Caption: General Workflow for Transesterification Synthesis.

Conclusion

The journey of this compound from its conceptual origins in the broader field of vinyl chemistry to its well-characterized synthesis and application is a testament to the progressive nature of chemical science. While the exact moment of its first synthesis is not clearly documented as a singular event, the development of robust and efficient synthetic routes, particularly the transesterification of vinyl acetate, has solidified its place as a valuable monomer. The shift from hazardous acetylene-based methods and toxic mercury catalysts to safer and more environmentally friendly palladium-catalyzed processes reflects the evolving priorities of the chemical industry. The detailed physicochemical and spectral data, along with established experimental protocols, provide a solid foundation for its continued use and exploration in academic and industrial research, particularly in the development of advanced polymer materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. frshcustoms.com [frshcustoms.com]

- 3. Vinyl compound | Synthesis, Polymers, Monomers | Britannica [britannica.com]

- 4. US1672156A - Process for the preparation of polymerized vinyl alcohol and its derivatives - Google Patents [patents.google.com]

- 5. royalsoc.org.au [royalsoc.org.au]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound CAS#: 769-78-8 [m.chemicalbook.com]

- 8. 769-78-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound [chembk.com]

- 10. This compound | 769-78-8 [chemicalbook.com]

- 11. This compound(769-78-8) IR Spectrum [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. WO2010129030A2 - Vinyl ester production from acetylene and carboxylic utilizing homogeneous catalyst - Google Patents [patents.google.com]

- 17. WO2010129029A2 - Vinyl ester production from acetylene and carboxylic acid utilizing heterogeneous catalyst - Google Patents [patents.google.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. US3560534A - Transvinylation using mercuric acetate/perchloric acid catalyst - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

Theoretical Calculations of Vinyl Benzoate Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl benzoate, an organic compound with applications in polymer synthesis and as a synthetic intermediate, possesses a molecular structure conducive to interesting electronic properties. Understanding the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity, stability, and potential applications in materials science and drug design. This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the molecular orbitals of this compound. It includes a detailed protocol for performing Density Functional Theory (DFT) calculations, presenting the expected data in a structured format, and visualizing the computational workflow and molecular orbital energy landscape.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties.[1] It focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.[2] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.[3] A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.[3]

For this compound (C9H8O2), the molecular structure comprises a benzene ring, an ester group, and a vinyl group.[4] This combination of a π-conjugated aromatic system and a reactive vinyl group suggests a complex interplay of electronic effects that can be elucidated through the analysis of its molecular orbitals.

Computational Methodology: A Detailed Protocol

The theoretical calculation of molecular orbitals is predominantly performed using computational chemistry software that solves the Schrödinger equation for the molecule of interest. Density Functional Theory (DFT) is a widely used and reliable method for such calculations, offering a good balance between accuracy and computational cost.[5] The following protocol outlines the steps to calculate the molecular orbitals of this compound using a common DFT approach.

2.1. Software and Hardware Requirements

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.[3][6]

-

Hardware: A workstation with a multi-core processor and sufficient RAM is recommended for timely completion of the calculations.

2.2. Step-by-Step Computational Protocol

-

Molecular Geometry Optimization:

-

The first step is to build the 3D structure of the this compound molecule. This can be done using the software's molecular builder.

-

A geometry optimization is then performed to find the lowest energy conformation of the molecule. The B3LYP functional with a 6-31G(d) basis set is a common and effective choice for this purpose.[7][8] This level of theory provides a good description of the electronic structure for many organic molecules.

-

-

Frequency Calculation:

-

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain thermodynamic properties.

-

-

Molecular Orbital Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals.

-

The energies of the HOMO and LUMO, as well as the electron density distribution of these orbitals, can be visualized and analyzed.

-

2.3. Computational Workflow

The logical flow of the computational procedure is illustrated in the diagram below.

Figure 1: A flowchart illustrating the key steps in the computational analysis of this compound's molecular orbitals.

Expected Quantitative Data

The primary quantitative data obtained from these calculations are the energies of the molecular orbitals. This data is crucial for calculating important quantum chemical descriptors. The table below summarizes the key parameters that would be determined.

| Parameter | Symbol | Formula | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1/(2η) | Reciprocal of hardness |

| Electrophilicity Index | ω | χ2/(2η) | Propensity to accept electrons |

Visualization of Molecular Orbitals

Visualizing the electron density distribution of the HOMO and LUMO provides qualitative insights into the molecule's reactivity. For this compound, it is expected that the HOMO will be localized primarily on the benzene ring and the vinyl group, reflecting the regions of higher electron density. The LUMO is also anticipated to be distributed across the π-system, indicating the sites susceptible to nucleophilic attack.

The relationship between the atomic orbitals and the resulting molecular orbitals can be conceptually visualized as follows:

Figure 2: A conceptual diagram illustrating the formation of molecular orbitals from atomic orbitals in this compound.

Conclusion

The theoretical calculation of this compound's molecular orbitals provides invaluable information for understanding its electronic structure and predicting its chemical behavior. The detailed computational protocol presented in this guide, based on Density Functional Theory, offers a robust framework for researchers to obtain reliable data on the HOMO and LUMO energies and their distributions. This knowledge is instrumental for applications in materials science, where tuning the electronic properties of molecules is key, and in drug development, where understanding molecule-receptor interactions is paramount. The systematic application of these computational methods will undoubtedly facilitate the rational design of new materials and therapeutic agents based on the this compound scaffold.

References

- 1. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. This compound | C9H8O2 | CID 13037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Detailed Protocol for Emulsion Polymerization of Vinyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the emulsion polymerization of vinyl benzoate, a process that yields polythis compound (PVBz), a polymer with a rigid backbone due to the presence of benzene rings. This characteristic makes it a material of interest for various applications. While previously hampered by low yields and crosslinking in bulk and solution polymerization, emulsion polymerization offers a robust method to achieve high conversion rates and molecular weights.

I. Introduction

Emulsion polymerization is a free-radical polymerization technique that involves emulsifying a monomer (in this case, this compound) in an aqueous medium with the aid of a surfactant. A water-soluble initiator is then introduced to start the polymerization process within the formed micelles. This method is advantageous as it allows for high polymerization rates while effectively controlling the viscosity of the reaction medium and dissipating the heat of polymerization.

A study on the emulsion polymerization of this compound has reported achieving 95% conversion in two hours at a reaction temperature of 75°C.[1] This protocol is based on the principles of emulsion polymerization of vinyl esters and incorporates best practices to replicate such successful synthesis.

II. Experimental Protocol

This section outlines the necessary materials, equipment, and a step-by-step procedure for the emulsion polymerization of this compound.

A. Materials and Reagents

| Component | Chemical Name | Purpose | Recommended Purity |

| Monomer | This compound (VBz) | The monomer to be polymerized | >98%, inhibitor removed |

| Continuous Phase | Deionized Water | Reaction medium | High purity |

| Initiator | Potassium Persulfate (KPS) | Free-radical initiator | >99% |

| Surfactant (Emulsifier) | Sodium Dodecyl Sulfate (SDS) | Stabilizes monomer droplets and polymer particles | >99% |

| Buffer (Optional) | Sodium Bicarbonate (NaHCO₃) | Maintains a stable pH | ACS grade |

| Inert Gas | Nitrogen (N₂) or Argon (Ar) | To create an inert atmosphere | High purity |

B. Equipment

-

Three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet.

-

Heating mantle with a temperature controller and a thermocouple.

-

Syringe or dropping funnel for initiator addition.

-

Standard laboratory glassware (beakers, graduated cylinders, etc.).

-

Magnetic stirrer.

C. Experimental Procedure

The following procedure describes a typical batch emulsion polymerization of this compound.

Figure 1. Experimental workflow for the emulsion polymerization of this compound.

Step-by-Step Instructions:

-

Inhibitor Removal: It is crucial to remove the inhibitor (typically hydroquinone) from the this compound monomer before use. This can be achieved by washing the monomer with an aqueous alkali solution (e.g., 5% NaOH), followed by washing with deionized water until the washings are neutral. Dry the monomer over an anhydrous drying agent (e.g., MgSO₄) and then distill under reduced pressure. Store the purified monomer at a low temperature.

-

Aqueous Phase Preparation: In a beaker, dissolve the sodium dodecyl sulfate (SDS) and, if used, the sodium bicarbonate buffer in deionized water. Stir until a clear solution is obtained.

-

Initiator Solution Preparation: In a separate beaker, dissolve the potassium persulfate (KPS) in a small amount of deionized water.

-

Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, reflux condenser, and nitrogen/argon inlet.

-

Charging the Reactor: Charge the prepared aqueous phase (from step 2) into the reactor.

-

Inert Atmosphere: Begin purging the reactor with nitrogen or argon gas to remove any oxygen, which can inhibit the polymerization. Continue the inert gas flow throughout the reaction.

-

Heating and Stirring: Start the mechanical stirrer (e.g., at 200-300 rpm) and begin heating the reactor to the target temperature of 75°C.

-

Monomer Addition: Once the reactor reaches 75°C, add the purified this compound monomer to the aqueous phase while maintaining stirring to form an emulsion.

-

Initiation: Add the initiator solution (from step 3) to the reactor using a syringe or a dropping funnel. The addition can be done in one shot or fed over a short period.

-

Polymerization: Maintain the reaction temperature at 75°C for 2 hours. The appearance of the reaction mixture will change from a milky emulsion to a more translucent latex as the polymerization progresses.

-

Cooling: After the 2-hour reaction time, turn off the heating and allow the reactor to cool down to room temperature while continuing to stir.

-

Filtration: Filter the resulting polythis compound latex through a fine mesh to remove any coagulum that may have formed.

-

Characterization: The resulting polymer can be characterized for various properties such as monomer conversion (gravimetrically), particle size (e.g., by dynamic light scattering), molecular weight (e.g., by gel permeation chromatography), and glass transition temperature (e.g., by differential scanning calorimetry).

III. Representative Formulation

While the exact recipe from the most successful reported synthesis is not publicly available, the following table provides a representative formulation based on common practices for emulsion polymerization of vinyl esters. Researchers should consider this as a starting point and may need to optimize the formulation for their specific requirements.

| Component | Concentration (based on total weight) |

| This compound | 20 - 30 % |

| Deionized Water | 70 - 80 % |

| Potassium Persulfate | 0.1 - 0.5 % (relative to monomer) |

| Sodium Dodecyl Sulfate | 1 - 3 % (relative to monomer) |

| Sodium Bicarbonate (optional) | 0.1 - 0.3 % (relative to water) |

IV. Key Considerations and Troubleshooting

-

Purity of Reagents: The purity of the monomer and other reagents is critical for a successful polymerization. The presence of inhibitors or other impurities can significantly affect the reaction kinetics and the final polymer properties.

-

Inert Atmosphere: Oxygen is a strong inhibitor of free-radical polymerization. It is essential to maintain an inert atmosphere throughout the reaction to achieve high conversion.

-

Agitation: Proper agitation is necessary to maintain a stable emulsion and ensure uniform heat distribution. However, excessive shear can lead to coagulation.

-

Coagulum Formation: The formation of a significant amount of coagulum can be an indication of latex instability. This can be addressed by adjusting the surfactant concentration, stirring speed, or polymerization temperature.

-

Molecular Weight Control: The molecular weight of the resulting polymer can be influenced by the initiator concentration and the reaction temperature. Higher initiator concentrations and temperatures generally lead to lower molecular weights. Chain transfer agents can also be employed for more precise control, although this may require further optimization.[1]

V. Conclusion

This protocol provides a comprehensive guide for the emulsion polymerization of this compound. By following these detailed steps and considering the key parameters, researchers can successfully synthesize polythis compound latex for further investigation and application development. The provided formulation serves as a robust starting point for optimization to achieve desired polymer characteristics.

References

Application Notes and Protocols: Synthesis and Characterization of Poly(vinyl benzoate) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl benzoate) (PVBz) is a hydrophobic polymer that has garnered interest in the field of drug delivery due to its potential to encapsulate lipophilic therapeutic agents. Its aromatic side chains can enhance drug loading capacity through π-π stacking interactions with aromatic drug molecules. This document provides detailed protocols for the synthesis of PVBz nanoparticles via nanoprecipitation and emulsion polymerization, as well as their characterization using Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Poly(this compound) Nanoparticles

Two primary methods for the synthesis of poly(this compound) nanoparticles are detailed below: nanoprecipitation of a pre-formed polymer and emulsion polymerization of this compound monomer.

Method 1: Nanoprecipitation

Nanoprecipitation is a straightforward method for producing PVBz nanoparticles from the pre-existing polymer.[1][2] This technique involves the rapid desolvation of the polymer upon its addition to a non-solvent, leading to the spontaneous formation of nanoparticles.[3]

Experimental Protocol: Nanoprecipitation

-

Preparation of Polymer Solution: Dissolve poly(this compound) in a suitable water-miscible organic solvent, such as acetone or tetrahydrofuran (THF), to a final concentration of 1-10 mg/mL.

-

Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant to stabilize the nanoparticles. A common choice is Pluronic F68 at a concentration of 0.1-1% (w/v) in deionized water.[4][1][2]

-

Nanoparticle Formation: Add the polymer solution dropwise to the rapidly stirring aqueous phase. The volume ratio of the organic to the aqueous phase should be optimized, but a common starting point is 1:5 to 1:10.

-

Solvent Evaporation: Allow the organic solvent to evaporate under gentle stirring at room temperature overnight, or use a rotary evaporator for faster removal.

-

Purification: The resulting nanoparticle suspension can be purified by dialysis or centrifugal filtration to remove excess surfactant and any remaining solvent.

Caption: Conceptual workflow of PVBz nanoparticles in drug delivery.

References

- 1. Poly(this compound) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Poly(this compound) nanoparticles for molecular delivery" by Edward Turos, Raphael Labruere et al. [digitalcommons.usf.edu]

- 3. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Vinyl Benzoate as a Reactive Diluent in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive diluents are essential components in many epoxy resin formulations, primarily utilized to reduce the viscosity of the base resin. This reduction in viscosity enhances handling, improves wetting of substrates and reinforcements, and allows for higher filler loading. Unlike non-reactive diluents, which can compromise the mechanical and thermal properties of the cured polymer by leaching out over time, reactive diluents possess functional groups that enable them to co-react with the epoxy resin and hardener. This integration into the polymer network can maintain or even enhance the final properties of the thermoset.

Vinyl benzoate, a vinyl ester monomer, presents itself as a noteworthy reactive diluent for epoxy systems. Its aromatic structure suggests the potential for imparting good thermal and mechanical properties, while the vinyl group provides a site for polymerization, allowing it to be chemically incorporated into the epoxy matrix. These application notes provide a comprehensive overview of the use of this compound in epoxy resins, including its effects on key properties and detailed protocols for evaluation.

Chemical Structure and Reaction Mechanism

This compound's chemical structure consists of a vinyl group attached to a benzoate group. In an epoxy system, particularly those cured via free-radical mechanisms or in hybrid systems, the vinyl group of this compound can participate in the polymerization reaction.

Diagram of Reaction Concept

Caption: Conceptual reaction of this compound within an epoxy system.

Effects on Epoxy Resin Properties

The incorporation of this compound as a reactive diluent can significantly influence the uncured and cured properties of an epoxy resin system.

Viscosity Reduction

One of the primary functions of a reactive diluent is to lower the viscosity of the epoxy resin, facilitating easier processing and application.[1] The extent of viscosity reduction is dependent on the concentration of this compound added.

Table 1: Effect of this compound on Epoxy Resin Viscosity (Hypothetical Data for Illustrative Purposes)

| Formulation | This compound (wt%) | Viscosity at 25°C (cP) |

| Control | 0 | 12,000 |

| VB-5 | 5 | 5,500 |

| VB-10 | 10 | 2,500 |

| VB-15 | 15 | 1,200 |

| VB-20 | 20 | 600 |

Note: This data is illustrative. Actual values will depend on the specific epoxy resin and hardener system used.

Curing Characteristics

The addition of this compound can affect the curing kinetics of the epoxy resin. This can be analyzed using Differential Scanning Calorimetry (DSC) to determine parameters such as the peak exothermic temperature and the total heat of reaction.

Table 2: Curing Characteristics of Epoxy Formulations with this compound (Hypothetical Data)

| Formulation | This compound (wt%) | Peak Exotherm Temp (°C) | Heat of Reaction (J/g) |

| Control | 0 | 135 | 450 |

| VB-5 | 5 | 132 | 435 |

| VB-10 | 10 | 128 | 420 |

| VB-15 | 15 | 125 | 405 |

| VB-20 | 20 | 121 | 390 |

Note: This data is illustrative and will vary based on the specific resin, hardener, and curing conditions.

Mechanical Properties

The mechanical performance of the cured epoxy is a critical factor. The incorporation of a reactive diluent can influence properties such as tensile strength, flexural strength, and modulus. Generally, the addition of a diluent may lead to a slight reduction in mechanical properties compared to the undiluted resin.[2]

Table 3: Mechanical Properties of Cured Epoxy Formulations (Hypothetical Data)

| Formulation | This compound (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| Control | 0 | 80 | 120 | 3.5 |

| VB-5 | 5 | 75 | 115 | 3.3 |

| VB-10 | 10 | 70 | 110 | 3.1 |

| VB-15 | 15 | 65 | 105 | 2.9 |